molecular formula C16H18BrN3O2 B11352021 1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine

1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine

Cat. No.: B11352021
M. Wt: 364.24 g/mol
InChI Key: ONZJIZVXBYSBPZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine typically involves the following steps:

    Formation of the furoyl intermediate: The furoyl group can be introduced through a bromination reaction of furan, followed by acylation.

    Piperazine coupling: The furoyl intermediate is then coupled with piperazine under suitable conditions, such as using a base like triethylamine.

    Pyridine attachment: The final step involves the attachment of the pyridin-4-ylethyl group to the piperazine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a furoic acid derivative, while substitution could produce various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Furoyl)-4-(2-pyridin-4-ylethyl)piperazine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylmethyl)piperazine: Similar structure but with a different alkyl chain length.

    1-(5-Bromo-2-furoyl)-4-(2-pyridin-3-ylethyl)piperazine: Similar structure but with a different position of the nitrogen atom in the pyridine ring.

Uniqueness

1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and potential biological activities. The specific arrangement of the furoyl, pyridin-4-ylethyl, and piperazine groups also contributes to its distinct properties.

Properties

Molecular Formula

C16H18BrN3O2

Molecular Weight

364.24 g/mol

IUPAC Name

(5-bromofuran-2-yl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H18BrN3O2/c17-15-2-1-14(22-15)16(21)20-11-9-19(10-12-20)8-5-13-3-6-18-7-4-13/h1-4,6-7H,5,8-12H2

InChI Key

ONZJIZVXBYSBPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CC=C(O3)Br

Origin of Product

United States

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